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Compound of Interest

Compound Name: 2-Bromo-1-indanol

Cat. No.: B184377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of key pharmaceutical

intermediates starting from 2-Bromo-1-indanol. The primary focus is on the preparation of

chiral amino alcohols, which are crucial building blocks in the development of various

therapeutic agents, most notably the HIV protease inhibitor, Indinavir.

Two primary synthetic pathways are outlined: direct nucleophilic substitution and a route

involving an epoxide intermediate. These methods offer versatile approaches to a range of

valuable intermediates for drug discovery and development.

Core Synthetic Pathways from 2-Bromo-1-indanol
The synthesis of pharmaceutical intermediates from 2-Bromo-1-indanol primarily proceeds

through two strategic routes. The choice of pathway can be influenced by the desired

stereochemistry of the final product and the available reagents.
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Caption: Overview of synthetic strategies from 2-Bromo-1-indanol.

Route 1: Direct Nucleophilic Substitution
This pathway involves the direct displacement of the bromide from 2-Bromo-1-indanol by a

nucleophile. A key example is the synthesis of an azido intermediate, which can then be

reduced to the corresponding amine. This S(_N)2 reaction typically proceeds with an inversion

of stereochemistry at the carbon center bearing the bromine atom.

Protocol 1.1: Synthesis of 2-Azido-1-indanol via
Nucleophilic Substitution
This protocol details the synthesis of 2-Azido-1-indanol, a precursor to aminoindanol, through

the reaction of 2-Bromo-1-indanol with sodium azide.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-Bromo-1-indanol (1.0 eq) in a suitable polar aprotic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Reagent Addition: Add sodium azide (NaN(_3), 1.5 - 2.0 eq). Caution: Sodium azide is highly

toxic and potentially explosive. Handle with appropriate personal protective equipment in a

well-ventilated fume hood.

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor

the progress of the reaction by thin-layer chromatography (TLC).

Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing deionized water.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

Combine the organic layers and wash sequentially with deionized water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate

(Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel to yield 2-

Azido-1-indanol.

Parameter Value/Condition Reference

Starting Material 2-Bromo-1-indanol General Protocol

Reagent Sodium Azide General Protocol

Solvent DMF or DMSO General Protocol

Temperature 60-80 °C General Protocol

Reaction Time 12-24 hours General Protocol

Typical Yield Not specified in searches Optimization may be required
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Protocol 1.2: Reduction of 2-Azido-1-indanol to 1-Amino-
2-indanol
This protocol describes the reduction of the azido group to a primary amine, yielding the

corresponding aminoindanol.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve 2-Azido-1-indanol (1.0 eq) in a suitable

solvent such as methanol, ethanol, or ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

Reaction Conditions:

Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

Purge the reaction vessel with hydrogen gas.

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for

4-12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Work-up:

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium

catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry

completely.

Wash the filter cake with the reaction solvent.

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-

2-indanol.

Purification: The crude product can be purified by recrystallization or column chromatography

if necessary.
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Parameter Value/Condition Reference

Starting Material 2-Azido-1-indanol General Protocol

Reagent Hydrogen (H(_2)) General Protocol

Catalyst Palladium on Carbon (Pd/C) General Protocol

Solvent
Methanol, Ethanol, or Ethyl

Acetate
General Protocol

Temperature Room Temperature General Protocol

Reaction Time 4-12 hours General Protocol

Typical Yield High General Protocol

Route 2: Epoxide Formation and Ring-Opening
This alternative pathway involves an initial intramolecular S(_N)2 reaction to form an epoxide,

which is then opened by a nucleophile. This route is particularly useful for synthesizing cis-

amino alcohols. The reaction of trans-2-Bromo-1-indanol with a base will form the epoxide,

which upon reaction with an amine, will yield the cis-aminoindanol.

trans-2-Bromo-1-indanol

Indene Oxide

Base (e.g., NaOH)

cis-1-Amino-2-indanol

Amine (e.g., NH3)

Click to download full resolution via product page

Caption: Epoxide formation and ring-opening pathway.
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Protocol 2.1: Synthesis of Indene Oxide from 2-Bromo-1-
indanol
This protocol describes the formation of indene oxide from 2-Bromo-1-indanol through an

intramolecular cyclization.

Experimental Protocol:

Reaction Setup: Dissolve 2-Bromo-1-indanol (1.0 eq) in a suitable solvent such as

tetrahydrofuran (THF) or methanol in a round-bottom flask.

Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium

hydroxide (KOH) (1.1 - 1.5 eq), either as a solid or as an aqueous solution.

Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the

reaction by TLC.

Work-up:

Quench the reaction with water.

Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate

(Na(_2)SO(_4)), filter, and carefully concentrate under reduced pressure to yield the crude

indene oxide. The product is often used in the next step without further purification.
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Parameter Value/Condition Reference

Starting Material 2-Bromo-1-indanol General Protocol

Reagent
Sodium Hydroxide or

Potassium Hydroxide
General Protocol

Solvent THF or Methanol General Protocol

Temperature Room Temperature General Protocol

Reaction Time 1-4 hours General Protocol

Typical Yield High General Protocol

Protocol 2.2: Synthesis of cis-1-Amino-2-indanol via
Ring-Opening of Indene Oxide
This protocol details the regioselective ring-opening of indene oxide with an amine to produce

the desired cis-amino alcohol.

Experimental Protocol:

Reaction Setup: In a sealed reaction vessel, dissolve indene oxide (1.0 eq) in a suitable

solvent, such as methanol or isopropanol.

Amine Addition: Add an excess of the desired amine. For the synthesis of the primary amine,

concentrated aqueous ammonia can be used.

Reaction Conditions: Heat the reaction mixture in the sealed vessel to 50-100 °C for 12-24

hours. The optimal temperature will depend on the amine used.

Work-up:

Cool the reaction vessel to room temperature.

Concentrate the reaction mixture under reduced pressure to remove the excess amine

and solvent.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system or by column chromatography on silica gel to afford pure cis-1-Amino-2-indanol.

Parameter Value/Condition Reference

Starting Material Indene Oxide General Protocol

Reagent Ammonia (or other amines) General Protocol

Solvent Methanol or Isopropanol General Protocol

Temperature 50-100 °C General Protocol

Reaction Time 12-24 hours General Protocol

Typical Yield Good to excellent General Protocol

Application in Drug Development: The Case of
Indinavir
The primary pharmaceutical application of intermediates derived from 2-Bromo-1-indanol is in

the synthesis of Indinavir, a potent HIV-1 protease inhibitor.[1] The cis-1-amino-2-indanol

moiety is a critical component of the drug, binding to the active site of the viral protease.

Mechanism of Action of HIV-1 Protease and Inhibition by
Indinavir
HIV-1 protease is a viral enzyme essential for the lifecycle of the human immunodeficiency

virus.[2] It cleaves newly synthesized viral polyproteins into their functional protein components,

a process necessary for the maturation of infectious virions.[1] Indinavir acts as a competitive

inhibitor, mimicking the transition state of the substrate for the protease and binding tightly to its

active site. This prevents the cleavage of the viral polyproteins, resulting in the production of

immature, non-infectious viral particles.[3]
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Caption: Simplified schematic of HIV-1 maturation and its inhibition.
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This application highlights the importance of the synthetic routes from 2-Bromo-1-indanol in
providing access to complex chiral molecules that are essential for the development of life-

saving therapeutics. The protocols provided herein serve as a foundational guide for

researchers in the synthesis of these and other valuable pharmaceutical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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